molecular formula C13H16O3 B1373498 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1087789-83-0

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B1373498
CAS No.: 1087789-83-0
M. Wt: 220.26 g/mol
InChI Key: YUJZBOIWYIYWLF-CMDGGOBGSA-N
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Description

Scientific Research Applications

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-hydroxyacetophenone with sec-butyl bromide in the presence of a base to form 2-(butan-2-yloxy)acetophenone. This intermediate is then subjected to a Claisen-Schmidt condensation with an appropriate aldehyde to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(2-butan-2-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-10(2)16-12-7-5-4-6-11(12)8-9-13(14)15/h4-10H,3H2,1-2H3,(H,14,15)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJZBOIWYIYWLF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.